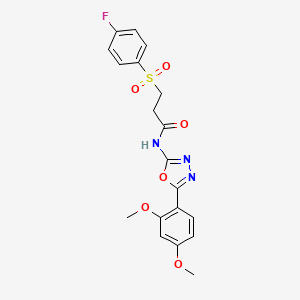
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H18FN3O6S and its molecular weight is 435.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms that contributes to the compound's reactivity.
- Dimethoxyphenyl group : Enhances solubility and may influence biological interactions.
- Fluorophenylsulfonyl group : Imparts additional chemical properties that could enhance biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth through several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | G2/M phase arrest and apoptosis |
| MCF-7 | 20 | Caspase activation and mitochondrial disruption |
| A549 | 18 | Inhibition of proliferation |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell:
- Enzyme Inhibition : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The sulfonamide group may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .
Case Studies
Several studies have explored the therapeutic potential of this compound:
-
In Vitro Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound for 48 hours.
- Results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 20 µM.
-
In Vivo Study on Tumor Models :
- Animal models bearing xenograft tumors were administered the compound.
- Significant tumor growth inhibition was observed compared to control groups.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that variations in substituent groups significantly influence biological activity:
| Compound Name | IC50 (µM) | Notable Activity |
|---|---|---|
| N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(fluorophenyl)sulfonamide | 25 | Moderate antiproliferative effects |
| N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(chlorophenyl)sulfonamide | 30 | Lower potency compared to target compound |
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXPJUVAHCFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














